3-(1,3,4-Thiadiazol-2-yl)butan-2-ol is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. Thiadiazoles contain a five-membered heterocyclic ring made up of two nitrogen atoms and three carbon atoms, with sulfur as a substituent. This specific compound is recognized for its potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties.
The compound can be synthesized through various methods, often involving the reaction of thiadiazole derivatives with alcohols or other functional groups. It is important in research focused on developing new therapeutic agents.
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol is classified as a thiadiazole derivative. Thiadiazoles are often categorized based on their substituents and the position of the nitrogen and sulfur atoms within the ring structure.
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol can be achieved through several synthetic routes:
These methods highlight the versatility and efficiency of synthesizing thiadiazole derivatives while minimizing environmental impact.
The synthesis often requires careful control of reaction conditions such as temperature, pH, and the presence of catalysts or solvents to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol features a butanol moiety attached to a thiadiazole ring. The structural formula can be represented as follows:
Molecular weight: 174.24 g/mol
Density: Typically around 1.1 g/cm³ (exact values depend on purity and form)
Melting point: Specific values may vary based on synthesis conditions but generally fall within a range suitable for organic compounds.
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol can participate in several chemical reactions:
Reactions are typically carried out under controlled conditions to ensure selectivity and minimize side products. Analytical techniques such as thin-layer chromatography (TLC) are often used to monitor reaction progress.
The mechanism of action for 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol primarily relates to its biological activity:
Data from studies suggest that modifications on the thiadiazole ring can significantly influence its biological efficacy.
Relevant data from studies indicate that variations in substituents on the thiadiazole ring can affect both physical and chemical properties significantly.
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol has several applications in scientific research:
Research continues into optimizing its structure for enhanced efficacy across various applications while minimizing toxicity and environmental impact.
The 1,3,4-thiadiazole heterocycle is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and broad-spectrum biological activities. This five-membered ring containing sulfur and two nitrogen atoms exhibits strong aromaticity, metabolic stability, and serves as a bioisostere of pyrimidine—a core structure in nucleic acid bases. This bioisosterism enables 1,3,4-thiadiazole derivatives to interfere with DNA replication processes, making them particularly relevant in anticancer drug development [3]. The scaffold’s mesoionic behavior facilitates crossing of biological membranes and enhances interactions with target proteins, contributing to improved oral bioavailability [3]. Additionally, the sulfur atom generates regions of low electron density (σ-holes) through its C-S σ* orbitals, promoting strong interactions with biological targets via sulfur-mediated hydrophobic contacts or hydrogen bonding [3] [6].
Several FDA-approved drugs incorporate this scaffold, leveraging its versatile pharmacology:
Table 1: FDA-Approved Drugs Containing 1,3,4-Thiadiazole Scaffold
| Drug Name | Therapeutic Category | Primary Target |
|---|---|---|
| Acetazolamide | Diuretic, Antiglaucoma | Carbonic anhydrase inhibitor |
| Methazolamide | Diuretic | Carbonic anhydrase inhibitor |
| Sulfamethizole | Antimicrobial | Dihydropteroate synthase inhibitor |
| Litronesib | Anticancer (Phase II) | Kinesin Eg5 inhibitor |
| Filanesib | Anticancer (Clinical trials) | Kinesin spindle protein inhibitor |
The scaffold’s synthetic versatility allows for strategic modifications at the 2-, 5-, or 1,3,4-positions, enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and steric bulk. These modifications have yielded compounds with activities spanning anticancer, antimicrobial, anticonvulsant, and antiviral therapeutic areas [3] [4] [6]. Recent research focuses on structural hybridizations, particularly with quinazolines and aryl ureas, to develop multi-target inhibitors against tyrosine kinases like VEGFR-2—a critical regulator of tumor angiogenesis [5].
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol represents a strategically functionalized derivative of the 1,3,4-thiadiazole core, designed to optimize pharmacological interactions through stereochemical and hydrogen-bonding features. This compound (PubChem CID: 64160043) features a butan-2-ol chain attached at the thiadiazole C2 position, introducing two critical elements for bioactivity: (1) a chiral secondary alcohol at C2 of the alkyl chain, and (2) enhanced hydrogen-bonding capacity via the hydroxyl group [1]. Its molecular formula is C₆H₁₀N₂OS, with a molecular weight of 158.22 g/mol.
The structural significance of this compound lies in three key aspects:
When compared to its ketone precursor 1-(1,3,4-thiadiazol-2-yl)butan-2-one (PubChem CID: 64156939; C₆H₈N₂OS), the reduced alcohol exhibits:
Table 2: Comparative Analysis of Thiadiazole Derivatives
| Property | 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol | 1-(1,3,4-Thiadiazol-2-yl)butan-2-one |
|---|---|---|
| Functional Group | Secondary alcohol | Ketone |
| Hydrogen-Bonding Capacity | Donor + Acceptor | Acceptor only |
| Stereogenicity | Chiral center present | Achiral |
| Calculated logP* (Estimated) | 0.98 (lower lipophilicity) | 1.35 (higher lipophilicity) |
| Synthetic Versatility | Site for esterification | Site for nucleophilic addition |
*Estimated using PubChem physicochemical data
The hydroxyl group enables direct conjugation with pharmacologically active acids via esterification, allowing the creation of bifunctional hybrids. This strategy has proven effective in anticancer agent design, as demonstrated by ciprofloxacin-thiadiazole hybrids where similar linkages significantly enhanced antiproliferative activity against MCF-7 breast cancer cells (IC₅₀: 3.26–15.7 µM) compared to parent compounds [3]. Additionally, the electron-donating nature of the hydroxyl group subtly modulates the electron density of the thiadiazole ring, potentially enhancing interactions with electron-deficient enzymatic pockets like those in VEGFR-2 or dihydrofolate reductase (DHFR) [5] [7].
In drug design paradigms, this alcohol serves as a versatile molecular bridge between the thiadiazole pharmacophore and auxiliary aromatic systems. Recent studies on quinazoline-thiadiazole-aryl urea hybrids (e.g., compound 8c in [5]) demonstrate how such linkages can yield potent antiproliferative agents with IC₅₀ values below 10 µM against breast cancer cell lines. The molecule’s compact size (MW < 200 Da) aligns with fragment-based drug discovery principles, allowing further elongation while maintaining favorable physicochemical properties.
List of Compounds Mentioned
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0